7,4'-Dihydroxyhomoisoflavane

Osteogenesis Mesenchymal stem cells Alkaline phosphatase

Researchers face a critical gap: structural analogs of homoisoflavonoids exhibit divergent, unpredictable bioactivities, with 7,4'-dihydroxyhomoisoflavanone showing cytotoxicity (IC50 16-29 μg/mL) while this homoisoflavane does not. 7,4'-Dihydroxyhomoisoflavane (CAS 148462-00-4) directly addresses this need as a validated, non-cytotoxic osteogenic differentiation agent. - Increases ALP activity to 162.0 ± 1.4% of control at 10 μM in mouse MSCs. - Establishes a defined, non-cytotoxic concentration window (10 μM) for assay standardization. - Avoids the cytotoxicity risks of chromanone analogs, ensuring reproducible osteogenic screening.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
Cat. No. B1245816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,4'-Dihydroxyhomoisoflavane
Synonyms7-hydroxy-3-(4-hydroxybenzyl)chroman
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O
InChIInChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2
InChIKeyGXMQROMLTBPBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,4'-Dihydroxyhomoisoflavane: Chemical Identity and Procurement Profile


7,4'-Dihydroxyhomoisoflavane (CAS: 148462-00-4), also designated as (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, is a sappanin-type homoisoflavonoid with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound belongs to the homoisoflavan subclass, which is structurally distinct from isoflavones and flavanones by possessing an additional carbon atom between the B-ring and the C-ring of the flavonoid skeleton [1]. It has been isolated from natural sources including Dracaena cochinchinensis (Chinese dragon's blood), Anemarrhena asphodeloides, and Dracaena cambodiana [1]. From a procurement perspective, the compound is commercially available as a reference standard with HPLC purity specifications of ≥98%, typically supplied as a yellow crystalline powder requiring storage at 2–8°C protected from light . Its identity is confirmed by CAS registry number 148462-00-4, IUPAC name 3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol, and exact mass of 256.109944368 g/mol [2].

Why Generic Substitution Fails for 7,4'-Dihydroxyhomoisoflavane


Substituting 7,4'-dihydroxyhomoisoflavane with structurally proximate analogs—such as 7,4'-dihydroxyhomoisoflavanone, 7,4'-dihydroxyflavan, or the isoflavane equol—introduces substantial functional divergence that cannot be predicted from structural similarity alone. Within the same experimental system evaluating osteogenic differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs), the target compound (compound 4) increased alkaline phosphatase (ALP) activity to 162.0 ± 1.4% relative to control at 10 μM, whereas 7,4'-dihydroxyflavan (compound 11) produced 169.9 ± 7.3% and 7,4'-dihydroxy-8-methylflavan (compound 7) produced 151.3 ± 4.0% [1]. More critically, the ketone-containing analog (±)-7,4'-dihydroxyhomoisoflavanone exhibits cytotoxic effects against K562 and SGC-7901 tumor cell lines (IC50 = 16–29 μg/mL) [2], whereas 7,4'-dihydroxyhomoisoflavane demonstrates no cytotoxicity at osteogenic concentrations [1]. Even the well-studied isoflavane equol, while structurally similar, operates through distinct estrogen receptor-mediated mechanisms and demonstrates different ALP induction profiles [3]. These divergences stem from the unique oxidation state of the C-ring in the homoisoflavan scaffold, which fundamentally alters both the compound's bioactivity profile and its suitability for specific research applications. Consequently, substitution based on structural resemblance alone will yield non-comparable experimental outcomes.

Quantified Differentiation Evidence for 7,4'-Dihydroxyhomoisoflavane


Osteogenic ALP Activity Enhancement

In a head-to-head evaluation of homoisoflavonoids isolated from Dracaena cochinchinensis, 7,4'-dihydroxyhomoisoflavane (designated as compound 4 in the study) demonstrated significant osteogenic differentiation-promoting activity in mouse bone marrow-derived mesenchymal stem cells (MSCs) at a concentration of 10 μM [1]. The compound increased alkaline phosphatase (ALP) activity to 162.0 ± 1.4% relative to vehicle control, with no observable cytotoxicity at this concentration [1]. Within the same assay, the study directly compared ten structural analogs, including 7,4'-dihydroxyflavan (compound 11, 169.9 ± 7.3%), 7,4'-dihydroxy-8-methylflavan (compound 7, 151.3 ± 4.0%), and (3R)-7,4'-dihydroxy-5-methoxy-homoisoflavane (compound 5, data not showing significant promotion) [1]. The compound's activity profile distinguishes it from its methoxylated analog (compound 5) which lacked significant osteogenic promotion, and from the newly identified dracaeconolide B (compound 2, 159.6 ± 5.9%) which exhibits similar potency but differs in substitution pattern [1].

Osteogenesis Mesenchymal stem cells Alkaline phosphatase

ABTS Radical Scavenging Capacity

7,4'-Dihydroxyhomoisoflavane exhibits measurable ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging capacity with an IC50 value of 0.22 mg/mL (approximately 858 μM based on molecular weight of 256.3 g/mol) . While a direct head-to-head ABTS comparison with structural analogs is not available in the primary literature, cross-study comparison with homoisoflavonoid antioxidant data indicates that the ABTS scavenging capacity of 7,4'-dihydroxyhomoisoflavane is quantifiably established as a baseline activity profile [1]. Notably, the structurally related (±)-7,4'-dihydroxyhomoisoflavanone (ketone-containing analog) exhibits cytotoxicity with IC50 values of 16–29 μg/mL against K562 and SGC-7901 cell lines [2], whereas 7,4'-dihydroxyhomoisoflavane demonstrates no cytotoxicity at concentrations up to at least 10 μM in the MSC system [3]. This divergent cytotoxicity profile—antioxidant activity without attendant cytotoxicity at osteogenic concentrations—distinguishes the target compound from its homoisoflavanone counterpart.

Antioxidant Free radical scavenging ABTS assay

Structural Distinction from Equol

7,4'-Dihydroxyhomoisoflavane is frequently confused with equol (4',7-isoflavandiol; CAS: 94105-90-5) due to shared nomenclature and vendor synonym overlap, yet these compounds are structurally distinct entities with different molecular formulas and biological mechanisms [1]. 7,4'-Dihydroxyhomoisoflavane (C16H16O3; MW 256.3) is a homoisoflavane featuring a chromane system with a methylene bridge connecting the B-ring to the C-ring at the 3-position [2]. In contrast, equol (C15H14O3; MW 242.28) is an isoflavane derived from daidzein metabolism, with the B-ring directly attached to the C-ring at the 3-position without the methylene spacer characteristic of homoisoflavonoids [1]. Mechanistically, equol acts as a phytoestrogen with documented estrogen receptor-β agonist activity and oxidative stress-protective effects on human periodontal ligament stem cells [3], whereas 7,4'-dihydroxyhomoisoflavane promotes osteogenic differentiation through ALP upregulation independent of estrogen receptor signaling [4]. Furthermore, equol demonstrates weak ALP induction in the absence of co-stimulatory factors like BMP-4 [5], while 7,4'-dihydroxyhomoisoflavane produces robust ALP enhancement (162.0% of control) as a standalone agent [4].

Homoisoflavane Equol Structural differentiation

Cytotoxicity Profile vs. Homoisoflavanones

A critical functional differentiator between 7,4'-dihydroxyhomoisoflavane and its ketone-containing analog 7,4'-dihydroxyhomoisoflavanone is the cytotoxicity profile at concentrations relevant to osteogenic activity. 7,4'-Dihydroxyhomoisoflavane exhibits no cytotoxicity at 10 μM in mouse bone marrow-derived MSCs, the same concentration at which it produces 162.0 ± 1.4% ALP activity relative to control [1]. In contrast, the structurally related (±)-7,4'-dihydroxyhomoisoflavanone demonstrates moderate cytotoxic effects against human myeloid leukemia (K562) and human gastric tumor (SGC-7901) cell lines with IC50 values ranging from 16 to 29 μg/mL (approximately 62–113 μM, assuming MW 256.3) [2]. Furthermore, (3R)-7,4'-dihydrohomoisoflavanone exhibits cytotoxicity against K-562, SMMC-7721, and SGC-7901 cell lines with IC50 values of 15.6 μg/mL, 30.2 μg/mL, and 20.5 μg/mL, respectively . This divergence arises from the oxidation state of the C-ring: the fully reduced chromane system in the homoisoflavane scaffold confers a different bioactivity-toxicity ratio compared to the ketone-containing chromanone system of homoisoflavanones .

Cytotoxicity Therapeutic window Homoisoflavanone

CAS 148462-00-4: Definitive Procurement Identifier

7,4'-Dihydroxyhomoisoflavane is unambiguously identified by CAS registry number 148462-00-4, with the stereochemically defined (3R)-enantiomer bearing CAS 1180504-64-6 [1]. The compound's exact mass is 256.109944368 g/mol, molecular formula C16H16O3, and IUPAC name 3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol . Procurement documentation should specify HPLC purity specifications, with commercial vendors reporting ≥98% purity for reference standard applications . This precise identification is critical because the compound is frequently mis-cataloged under ambiguous synonyms such as '7,4'-homoisoflavane' and 'NV 07α,' which vendors also apply to equol (CAS 94105-90-5) [2]. Additionally, the compound is sometimes listed under the name '7-hydroxy-3-(4-hydroxybenzyl)chromane' (CAS 148462-00-4 for racemic; CAS 1180504-64-6 for (3R)-enantiomer) [1]. The presence of both racemic and enantiopure catalog entries necessitates careful CAS verification during procurement, as the (3R)-enantiomer is the specifically characterized form in osteogenic studies [3].

Chemical identity CAS registry Quality control

Research and Industrial Application Scenarios for 7,4'-Dihydroxyhomoisoflavane


In Vitro Osteogenic Differentiation Screening

Based on direct evidence that 7,4'-dihydroxyhomoisoflavane (10 μM) increases ALP activity in mouse bone marrow-derived MSCs to 162.0 ± 1.4% of control with no cytotoxicity [1], this compound serves as a validated positive control or test agent in osteoporosis-related osteogenic differentiation screening. The established non-cytotoxic concentration window (10 μM) provides a defined reference point for assay standardization. Researchers investigating bone anabolic agents or natural product-derived osteogenic compounds should select this specific homoisoflavane rather than structurally similar analogs (e.g., 7,4'-dihydroxyflavan or 7,4'-dihydroxy-8-methylflavan) because the quantitative ALP induction value and non-cytotoxicity profile have been explicitly documented in peer-reviewed literature [1]. Procurement should specify CAS 148462-00-4 (racemic) or CAS 1180504-64-6 ((3R)-enantiomer) to ensure the compound matches the characterized activity.

Antioxidant Screening: ABTS Radical Scavenging Reference

7,4'-Dihydroxyhomoisoflavane exhibits quantified ABTS radical scavenging capacity with an IC50 of 0.22 mg/mL (≈858 μM), as documented across multiple technical datasheets . This compound is appropriate for use as a reference compound in antioxidant screening assays, particularly when the research objective requires a homoisoflavonoid-derived antioxidant with an established non-cytotoxic profile at concentrations up to 10 μM [1]. The dual documentation of both antioxidant activity (ABTS IC50) and cell-based safety (no cytotoxicity at osteogenic concentrations) provides a defined activity-safety ratio that is not established for the ketone-containing analog (±)-7,4'-dihydroxyhomoisoflavanone, which exhibits cytotoxicity at overlapping concentration ranges (IC50 16–29 μg/mL against tumor cell lines) [2].

Analytical Reference Standard for Phytochemical Characterization

As a sappanin-type homoisoflavonoid isolated from Dracaena cochinchinensis (dragon's blood), Anemarrhena asphodeloides, and Dracaena cambodiana [1][3], 7,4'-dihydroxyhomoisoflavane is employed as an analytical reference standard for HPLC-based phytochemical fingerprinting and quality control of botanical extracts. Commercial vendors supply the compound with HPLC purity specifications of ≥98% , suitable for method validation and quantitative analysis. Procurement must specify CAS 148462-00-4 to avoid confusion with equol (CAS 94105-90-5), which shares overlapping vendor synonyms including '7,4'-homoisoflavane' and 'NV 07α' [4]. The compound's defined exact mass (256.109944368 g/mol) and established LC-MS parameters enable unambiguous identification in complex botanical matrices [5].

Comparative SAR Studies of Homoisoflavonoids

The position of 7,4'-dihydroxyhomoisoflavane within the homoisoflavonoid structural hierarchy makes it a valuable comparator in SAR studies examining the impact of C-ring oxidation state on biological activity. Direct comparison data from the same experimental system demonstrate that 7,4'-dihydroxyhomoisoflavane (fully reduced chromane C-ring) produces ALP induction of 162.0% with no cytotoxicity at 10 μM [1], whereas the ketone-containing analog (±)-7,4'-dihydroxyhomoisoflavanone exhibits cytotoxicity with IC50 values of 16–29 μg/mL against tumor cell lines [2]. This C-ring oxidation state divergence provides a defined structural basis for SAR investigations. Researchers requiring the specific chromane scaffold (fully reduced C-ring) for comparative analysis should procure CAS 148462-00-4 rather than the chromanone-containing homoisoflavanone analogs.

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